molecular formula C4H10OS B6236602 1-methoxy-2-(methylsulfanyl)ethane CAS No. 35332-09-3

1-methoxy-2-(methylsulfanyl)ethane

Cat. No.: B6236602
CAS No.: 35332-09-3
M. Wt: 106.19 g/mol
InChI Key: FIUYYKGOPZCCRI-UHFFFAOYSA-N
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Description

1-methoxy-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C(4)H({10})OS. It is a colorless liquid with a characteristic odor. This compound is of interest due to its unique chemical structure, which includes both a methoxy group and a methylsulfanyl group attached to an ethane backbone. These functional groups impart distinct chemical properties, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methoxy-2-(methylsulfanyl)ethane can be synthesized through several methods:

  • Williamson Ether Synthesis: : This method involves the reaction of 2-chloroethyl methyl sulfide with sodium methoxide. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. [ \text{CH}_3\text{SCH}_2\text{CH}_2\text{Cl} + \text{NaOCH}_3 \rightarrow \text{CH}_3\text{SCH}_2\text{CH}_2\text{OCH}_3 + \text{NaCl} ]

  • Thioetherification: : Another method involves the reaction of 2-bromoethyl methyl ether with sodium methylthiolate. This reaction is also carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{Br} + \text{NaSCH}_3 \rightarrow \text{CH}_3\text{SCH}_2\text{CH}_2\text{OCH}_3 + \text{NaBr} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Williamson Ether Synthesis due to its efficiency and cost-effectiveness. The reaction is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). [ \text{CH}_3\text{SCH}_2\text{CH}_2\text{OCH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{CH}_3\text{SOCH}_2\text{CH}_2\text{OCH}_3 ]

  • Substitution: : The methoxy group can be substituted by nucleophiles such as halides or thiols under appropriate conditions. [ \text{CH}_3\text{SCH}_2\text{CH}_2\text{OCH}_3 + \text{HBr} \rightarrow \text{CH}_3\text{SCH}_2\text{CH}_2\text{Br} + \text{CH}_3\text{OH} ]

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Nucleophiles: Sodium bromide, sodium thiolate.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran.

Major Products

    Oxidation: Methylsulfinyl and methylsulfonyl derivatives.

    Substitution: Halogenated or thiolated ethane derivatives.

Scientific Research Applications

1-methoxy-2-(methylsulfanyl)ethane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and oxygen functionalities.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for molecules with therapeutic properties.

    Material Science: It is used in the development of novel materials, including polymers and resins, due to its unique chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential biochemical applications.

Mechanism of Action

The mechanism of action of 1-methoxy-2-(methylsulfanyl)ethane involves its interaction with various molecular targets:

    Oxidation: The methylsulfanyl group can be oxidized, leading to the formation of reactive intermediates that can interact with other molecules.

    Substitution: The methoxy group can be replaced by other functional groups, altering the compound’s reactivity and interactions.

These interactions are mediated through pathways involving nucleophilic substitution and oxidation-reduction reactions, which are fundamental to its chemical behavior.

Comparison with Similar Compounds

1-methoxy-2-(methylsulfanyl)ethane can be compared with similar compounds such as:

    1-methoxy-2-(methylsulfonyl)ethane: This compound has a sulfonyl group instead of a sulfanyl group, making it more oxidized and potentially more reactive in certain conditions.

    2-methoxyethyl methyl sulfide: This compound has a similar structure but with the methoxy group on a different carbon, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Properties

CAS No.

35332-09-3

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

IUPAC Name

1-methoxy-2-methylsulfanylethane

InChI

InChI=1S/C4H10OS/c1-5-3-4-6-2/h3-4H2,1-2H3

InChI Key

FIUYYKGOPZCCRI-UHFFFAOYSA-N

Canonical SMILES

COCCSC

Purity

95

Origin of Product

United States

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